2-Chloro-4-cyclopropoxy-N-methylaniline
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Overview
Description
2-Chloro-4-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a methylaniline moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropoxy-N-methylaniline typically involves the reaction of 2-chloro-4-nitroaniline with cyclopropyl alcohol under specific conditions to introduce the cyclopropoxy group. This is followed by reduction of the nitro group to an amine and subsequent methylation to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
2-Chloro-4-cyclopropoxy-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylaniline: Similar in structure but lacks the cyclopropoxy group.
2-Chloro-4-cyclopropoxy-N,N-dimethylaniline: Contains an additional methyl group on the nitrogen atom.
Uniqueness
2-Chloro-4-cyclopropoxy-N-methylaniline is unique due to the presence of both the chloro and cyclopropoxy groups, which impart distinct chemical and biological properties. This makes it valuable in various applications where these properties are advantageous.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C10H12ClNO/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
NBIZYPCWNVGYET-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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